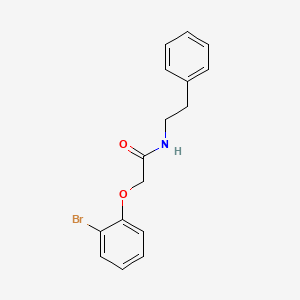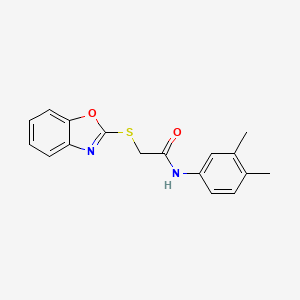
2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide, also known as BPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. BPEA belongs to the class of amides and is synthesized through a multistep process that involves the reaction of 2-bromophenol with 2-phenylethylamine and acetic anhydride.
科学的研究の応用
Synthesis and Pharmacological Applications
A series of acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, have been synthesized through multi-step reactions starting from the Leuckart reaction. These compounds, due to the presence of bromo, tert-butyl, and nitro groups, demonstrated cytotoxic, anti-inflammatory, analgesic, and antipyretic activities comparable with standard drugs in pharmacological assessments (Rani, Pal, Hegde, & Hashim, 2016). Similarly, another study developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic applications, with certain compounds exhibiting significant therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Profile
Newer Schiff bases and Thiazolidinone derivatives have been synthesized from compounds like 2-(4-bromo-3-methylphenoxy)acetate, showing promising antibacterial and antifungal activities. These compounds were characterized and evaluated for their antimicrobial efficacy, highlighting the potential of bromophenoxy acetamide derivatives in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Chemoselective Acetylation and Drug Metabolism
A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, employed immobilized lipase as the catalyst, demonstrating an innovative approach to drug synthesis and optimization (Magadum & Yadav, 2018). Another investigation highlighted the roles of halides in the degradation process of acetaminophen, a widely used drug, offering insights into water and wastewater treatment processes relevant to the environmental fate of pharmaceutical compounds (Li, Song, Fu, Tsang, & Yang, 2015).
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-8-4-5-9-15(14)20-12-16(19)18-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGXORQWFXOEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)


![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)
